1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)-
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Overview
Description
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is a complex organic compound with a unique structure that includes diethylamino, ethoxy, phenyl, diphenyl, and nitroethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- typically involves multiple steps. One common method includes the reaction of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene with citric acid under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol: A similar compound with a hydroxyl group instead of a nitro group.
2-[2-(Diethylamino)ethoxy]ethyl 2-Phenylacetate: Another related compound with a different functional group arrangement.
Uniqueness
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
20079-15-6 |
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Molecular Formula |
C32H36N2O10 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(E)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28N2O3.C6H8O7/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
InChI Key |
NDLVVIVMUWEGGQ-BTKVJIOYSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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